Titanium tetraisopropanolate (CAS 546-68-9), also known as titanium(IV) isopropoxide or TTIP, is a highly reactive organometallic precursor central to the synthesis of titanium dioxide (TiO2) materials. As a member of the titanium alkoxide family, its defining characteristic is the rapid hydrolysis that occurs upon contact with water, a property leveraged in sol-gel processes, Chemical Vapor Deposition (CVD), and Atomic Layer Deposition (ALD) to produce TiO2 films, coatings, and nanoparticles. This reactivity, governed by the isopropoxide ligands, distinguishes it from other titanium sources and is a critical parameter for controlling the structure and properties of the final material in applications ranging from photocatalysis to electronic components.
Selecting a titanium precursor based on metal content alone is a critical procurement error. Close analogs such as titanium(IV) butoxide (TBT), titanium(IV) ethoxide (TET), and titanium(IV) chloride (TiCl4) are not direct substitutes for TTIP. The identity of the alkoxy group (isopropoxide vs. butoxide or ethoxide) dictates the steric hindrance around the titanium center, which directly controls the rates of hydrolysis and condensation. This kinetic difference profoundly impacts process parameters and the morphology, particle size, and crystallinity of the resulting TiO2. Furthermore, substituting with TiCl4 introduces corrosive HCl as a byproduct and risks chloride contamination in the final material, which is often intolerable for electronic or catalytic applications. Therefore, specifying TTIP is a deliberate choice to achieve a specific reaction profile and final material purity that cannot be replicated by simply substituting with another common titanium source.
The rate of hydrolysis is a primary process-control parameter in sol-gel synthesis. Under neutral (pH 7) conditions, the induction period before particle formation for TTIP is significantly longer than for titanium(IV) ethoxide (TTE), but dramatically shorter than for titanium(IV) butoxide (TTB). Specifically, the induction period for TTIP was measured at 60 minutes, compared to just 3 minutes for TTE and approximately 1,300 minutes for TTB. This positions TTIP as a precursor with a moderate, manageable reactivity—fast enough for efficient processing but slow enough to allow for controlled mixing and homogeneous nucleation, unlike the near-instantaneous reaction of TTE or the slow reaction of TTB.
| Evidence Dimension | Induction Period Before Particle Formation (pH 7) |
| Target Compound Data | 60 minutes |
| Comparator Or Baseline | Titanium(IV) Ethoxide (TTE): 3 minutes; Titanium(IV) Butoxide (TTB): ~1,300 minutes |
| Quantified Difference | 20x slower than TTE; ~21x faster than TTB |
| Conditions | Sol-gel synthesis in a solution adjusted to pH 7 at 25°C. |
This intermediate reactivity provides a wider processing window for achieving batch-to-batch consistency in nanoparticle synthesis compared to more reactive or less reactive alkoxides.
For applications sensitive to halide contamination, such as semiconductor passivation layers or electron transport layers in perovskite solar cells, TTIP offers a significant advantage over titanium(IV) chloride (TiCl4). The synthesis of TiO2 from TTIP yields alcohol byproducts, which are easily removed. In contrast, using TiCl4 generates corrosive hydrogen chloride (HCl) and risks incorporation of chloride ions into the TiO2 lattice, which can act as recombination centers and degrade electronic performance. Studies on ALD-deposited TiO2 for silicon surface passivation show that while TiCl4-based processes can achieve low surface recombination velocities (Seff) of 3.9 cm/s, TTIP-based processes can achieve equivalent passivation (Seff of 4.2 cm/s) after a low-temperature anneal, without introducing corrosive species into the deposition system.
| Evidence Dimension | Effective Surface Recombination Velocity (Seff) on Silicon |
| Target Compound Data | 4.2 cm/s (with post-deposition anneal) |
| Comparator Or Baseline | Titanium(IV) Tetrachloride (TiCl4): 3.9 cm/s (as-deposited) |
| Quantified Difference | Achieves comparable electronic passivation quality without halide byproducts |
| Conditions | Atomic Layer Deposition (ALD) of TiO2 films on silicon wafers, measured by photoconductance lifetime. |
Procuring TTIP eliminates the risk of halide contamination and equipment corrosion inherent to TiCl4-based processes, which is a critical selection factor for high-performance electronic and optical applications.
In vapor deposition techniques like ALD and CVD, precursor volatility and thermal stability are critical for achieving uniform, high-quality films. Titanium tetraisopropanolate exhibits a favorable combination of these properties. It has a significantly higher vapor pressure at a given temperature compared to titanium(IV) ethoxide (TET), reaching 1.0 Torr at 62°C, whereas TET requires 119°C to reach the same pressure. This higher volatility allows for efficient precursor delivery at lower source temperatures. Furthermore, TTIP is thermally stable up to 260°C, providing a wide and practical processing window for deposition before thermal decomposition begins, which is typically around 300°C for common alkoxides.
| Evidence Dimension | Temperature for 1.0 Torr Vapor Pressure |
| Target Compound Data | 62°C |
| Comparator Or Baseline | Titanium(IV) Ethoxide (TET): 119°C |
| Quantified Difference | Achieves target vapor pressure at a temperature 57°C lower than TET |
| Conditions | Vapor pressure measurement. |
TTIP's higher volatility and wide thermal stability window make it a more process-efficient and versatile precursor for ALD and CVD compared to less volatile or less stable alkoxides.
The crystalline phase of TiO2 is critical for its performance, with the anatase phase generally considered most effective for photocatalysis. The choice of precursor directly influences the resulting crystal phase under given synthesis conditions. Studies synthesizing TiO2 nanoparticles in supercritical CO2/ethanol medium from four different precursors found that all tested combinations using TTIP led exclusively to the anatase crystal phase after calcination at 400°C. In contrast, processes starting from TiCl4 often yield the rutile phase, especially under highly acidic conditions, which can exhibit lower photocatalytic activity. By reliably yielding the desired anatase phase under moderate conditions, TTIP provides a more direct and reproducible route to high-activity photocatalytic materials.
| Evidence Dimension | Resulting TiO2 Crystal Phase (Post-Calcination at 400-500°C) |
| Target Compound Data | Anatase |
| Comparator Or Baseline | Titanium(IV) Tetrachloride (TiCl4): Often yields rutile or mixed phases, particularly in highly acidic media |
| Quantified Difference | Provides a more reliable synthesis route to the pure, high-activity anatase phase |
| Conditions | Sol-gel or supercritical synthesis followed by calcination at moderate temperatures (400-500°C). |
For applications in photocatalysis, specifying TTIP increases the probability of synthesizing the pure anatase phase, avoiding the formation of less active phases and ensuring higher material performance.
Where reproducible synthesis of the highly active anatase TiO2 phase is required. The controlled hydrolysis kinetics and preferential formation of anatase make TTIP the precursor of choice for developing photocatalysts for water purification, air remediation, and anti-fouling coatings.
In processes where chloride contamination is detrimental, such as in microelectronics or as the electron transport layer (ETL) in perovskite and dye-sensitized solar cells. TTIP provides a route to high-purity, uniform TiO2 films via ALD or spin-coating without introducing corrosive byproducts.
For industrial or research settings that require consistent TiO2 nanoparticle size and morphology. TTIP's intermediate reactivity offers a manageable processing window that is more controllable than faster-hydrolyzing precursors like TET and more time-efficient than slower ones like TBT, aiding in process scale-up and reproducibility.
Flammable;Corrosive;Irritant